2-(3-Bromophenyl)-3'-iodoacetophenone
Description
Contextual Significance of Halogenated Acetophenones in Contemporary Synthetic Chemistry
Halogenated acetophenones are a cornerstone class of intermediates in synthetic chemistry, valued for their utility in constructing a diverse range of organic molecules. researchgate.net The introduction of halogen atoms into organic compounds is a critical transformation, as these substituents serve as versatile handles for forming new bonds, particularly carbon-carbon and carbon-heteroatom bonds. rsc.org Halogenated aromatics are frequently employed in transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for synthetic chemists.
The acetophenone (B1666503) framework itself is a common motif in medicinal chemistry and materials science. researchgate.net The presence of one or more halogen atoms on the phenyl ring(s) provides a site for reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the attachment of various organic fragments. acs.org Furthermore, the ketone functional group can undergo a wide array of transformations, including reduction, oxidation, and α-functionalization, further enhancing the synthetic utility of these compounds. rsc.orgunive.it α-Haloketones, a related subclass, are recognized as key precursors in the synthesis of important nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, some of which exhibit significant biological activity. researchgate.net
Below is a table of common halogenated acetophenones, illustrating the basic structural variations within this class of compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3'-Bromoacetophenone | 2142-63-4 | C₈H₇BrO | 199.04 |
| 2'-Iodoacetophenone | 2142-70-3 | C₈H₇IO | 246.05 |
| 3'-Iodoacetophenone | 14452-30-3 | C₈H₇IO | 246.05 |
| 4'-Iodoacetophenone | 13329-40-3 | C₈H₇IO | 246.05 |
This table is populated with data from references nih.govsigmaaldrich.com, sigmaaldrich.comnih.gov, sigmaaldrich.com, and fishersci.ca.
Strategic Importance of Polyhalogenated Aryl Ketones as Versatile Building Blocks
The strategic advantage of polyhalogenated aryl ketones, especially those bearing different halogens like 2-(3-Bromophenyl)-3'-iodoacetophenone, lies in the differential reactivity of the carbon-halogen bonds. nih.gov In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend C–I > C–Br > C–Cl. nih.gov This predictable hierarchy allows chemists to perform selective, sequential reactions on a single molecule.
This "orthogonal" reactivity enables the functionalization of one site while leaving the other halogenated position intact for a subsequent, different transformation. For instance, a palladium-catalyzed reaction, such as a Sonogashira or Suzuki coupling, can be performed selectively at the more reactive carbon-iodine bond. The less reactive carbon-bromine bond would remain untouched under carefully controlled conditions, available for a second coupling reaction. This stepwise approach is a powerful strategy for the convergent synthesis of complex, unsymmetrically substituted molecules, which would be difficult to prepare otherwise. The ability to precisely install different substituents at specific locations is crucial in fields like drug discovery and materials science, where small structural changes can lead to significant differences in function and properties.
The following table details the key properties of the subject compound, this compound.
| Property | Value |
| IUPAC Name | 2-(3-bromophenyl)-1-(3-iodophenyl)ethan-1-one |
| CAS Number | 898783-90-9 |
| Molecular Formula | C₁₄H₁₀BrIO |
| Molecular Weight | 401.04 g/mol |
This table is populated with data from reference chemicalbook.com.
Current Research Gaps and Scholarly Objectives Pertaining to this compound
Despite the clear synthetic potential inferred from the principles of polyhalogenated aromatics, this compound remains a largely unexplored compound in the scientific literature. Its availability from commercial suppliers suggests its use as a specialized building block, yet there is a notable absence of comprehensive studies detailing its reactivity and applications. chemicalbook.com
This lack of dedicated research presents several opportunities for investigation. The primary research gap is the systematic evaluation of its selective reactivity. While the differential reactivity of the C–I and C–Br bonds is well-established in principle, detailed experimental studies are needed to define the optimal conditions for achieving high selectivity with this specific substrate. This includes exploring a variety of catalytic systems and reaction partners to understand the full scope and limitations of its sequential functionalization.
From these gaps, several key scholarly objectives emerge:
Systematic Reactivity Profiling: To conduct a thorough investigation into the selective functionalization of this compound. This would involve optimizing conditions for various cross-coupling reactions at the C-I bond while preserving the C-Br bond, and subsequently exploring the reactivity of the remaining C-Br bond.
Application in Target-Oriented Synthesis: To demonstrate the utility of this building block by incorporating it into the synthesis of novel and complex target molecules. Potential targets could include pharmacologically active compounds, molecular probes, or advanced organic materials where precise substituent placement is critical.
Development of Synthetic Routes: To establish efficient and scalable synthetic pathways to this compound itself, which would facilitate its broader use in the research community.
Addressing these objectives would not only showcase the synthetic power of this specific molecule but also contribute to the broader understanding and application of complex polyhalogenated building blocks in advanced organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(3-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQWDQIOQFSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642293 | |
| Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-90-9 | |
| Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Precursor Design for 2 3 Bromophenyl 3 Iodoacetophenone
Fundamental Disconnections and Synthetic Targets for the α-Aryl-α-haloketone Motif
The structure of 2-(3-Bromophenyl)-3'-iodoacetophenone features two key synthetic challenges: the formation of the α-aryl carbon-carbon bond and the introduction of the α-bromo substituent. These two features are the primary targets for retrosynthetic disconnection. The general structure of an α-halo ketone consists of a carbonyl group with a halogen substituent at the adjacent (alpha) carbon. wikipedia.org This arrangement presents two electrophilic centers: the carbonyl carbon and the α-carbon, making these compounds valuable synthetic intermediates. mdpi.com
Two principal retrosynthetic pathways can be envisioned for the target molecule:
Pathway A: Cα-Aryl Bond Disconnection. This approach involves disconnecting the bond between the α-carbon and the 3-bromophenyl ring. This leads to two precursor synthons: a nucleophilic 3-bromophenyl anion equivalent and an electrophilic α-bromo-3'-iodoacetophenone cation equivalent. The corresponding synthetic equivalents would be a 3-bromophenyl organometallic reagent (e.g., a Grignard reagent or a boronic acid) and 2-bromo-3'-iodoacetophenone.
Pathway B: Cα-Br Bond Disconnection. Alternatively, the bond between the α-carbon and the bromine atom can be disconnected. This strategy suggests an enolate or enol equivalent of the parent ketone as the nucleophile and an electrophilic bromine source ("Br+"). The immediate precursor in this pathway would be this compound, which would be synthesized first, followed by a late-stage α-bromination.
These two pathways define the primary synthetic targets needed to construct the final molecule. Pathway A requires the synthesis of a substituted haloacetophenone and a suitable arylating agent. Pathway B necessitates the prior assembly of the diaryl ketone scaffold before the final halogenation step.
Rational Design of Brominated and Iodinated Phenylacetophenone Scaffolds
The rational design of the synthetic route depends on the feasibility and efficiency of the key bond-forming reactions suggested by the retrosynthetic analysis. Both pathways offer viable, albeit different, strategic challenges in the design of the core phenylacetophenone scaffold.
Strategy Based on Pathway A (α-Arylation): This approach hinges on the formation of the Cα-Aryl bond as a key step. The required precursors are 3'-iodoacetophenone and a 3-bromophenyl derivative. The synthesis would proceed by first preparing 2-bromo-3'-iodoacetophenone via α-bromination of 3'-iodoacetophenone. This intermediate would then be coupled with a 3-bromophenyl organometallic reagent. Palladium-catalyzed α-arylation of ketones is a powerful method for this type of transformation, offering good functional group tolerance. researchgate.netorganic-chemistry.org This strategy isolates the two halogenation steps (one on the acetophenone (B1666503) ring, one on the phenyl ring) into the separate starting materials.
Strategy Based on Pathway B (Late-Stage Bromination): This pathway prioritizes the construction of the this compound skeleton first. This intermediate could potentially be assembled via two main routes:
Friedel-Crafts Acylation: Acylation of iodobenzene (B50100) with 3-bromophenylacetyl chloride. A significant challenge here is controlling the regioselectivity on the iodobenzene ring, as acylation could occur at the ortho, meta, or para positions.
Cross-Coupling Reaction: A Suzuki or similar cross-coupling reaction between a 3-iodo-α-haloacetophenone and 3-bromophenylboronic acid could form the C-C bond. However, the presence of two different aryl halides complicates selectivity. A more controlled approach would be the coupling of 3-iodobenzoyl chloride with a 3-bromobenzyl organometallic reagent, followed by oxidation of the resulting alcohol to the ketone.
Once the this compound is formed, the final step is a selective α-bromination. This is typically achieved using reagents like bromine in acetic acid or N-Bromosuccinimide (NBS), which react via an enol or enolate intermediate. openstax.orgmasterorganicchemistry.com
The following table summarizes the key features of each strategic design.
| Strategy | Key Bond Formation | Primary Precursors | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Pathway A (α-Arylation) | Cα-Aryl | 3'-Iodoacetophenone, 3-Bromophenylboronic acid | Convergent synthesis; utilizes well-established Pd-catalyzed α-arylation methods. nih.gov | Requires synthesis and handling of α-bromo-3'-iodoacetophenone. |
| Pathway B (Late-Stage Bromination) | Cα-Br | This compound | Avoids potentially unstable α-bromo ketone intermediates until the final step. | Synthesis of the diaryl ketone precursor can be complex; potential for side reactions during α-bromination. organic-chemistry.org |
Methodologies for Accessing Appropriately Substituted Aromatic and Acetophenone Starting Materials
The success of any proposed synthesis relies on the availability and efficient preparation of the required starting materials.
Synthesis of 3'-Iodoacetophenone: This key precursor is not as common as other substituted acetophenones but can be synthesized through established methods. chemicalbook.commanchesterorganics.com One common route is the Friedel-Crafts acylation of iodobenzene with acetyl chloride or acetic anhydride, catalyzed by a Lewis acid like aluminum chloride. pearson.comalfa-chemistry.comucla.edu While this reaction can produce a mixture of isomers, the meta-product can often be separated. An alternative route involves the diazotization of 3-aminoacetophenone, followed by a Sandmeyer-type reaction with potassium iodide.
Synthesis of 3-Bromophenyl Precursors: For use in cross-coupling reactions (Pathway A), 3-bromophenylboronic acid is a versatile and stable reagent. ontosight.aiinnospk.com It can be prepared from 1,3-dibromobenzene (B47543) through lithium-halogen exchange with n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080) (e.g., trimethyl or triisopropyl borate) and subsequent acidic workup. prepchem.comchemicalbook.com
Methods for α-Bromination: The introduction of the bromine atom at the α-position of a ketone is a fundamental transformation. For a substrate like this compound (in Pathway B), α-bromination can be achieved under acidic conditions with elemental bromine (Br₂) in a solvent like acetic acid. openstax.orgmasterorganicchemistry.com The reaction proceeds through an acid-catalyzed enol intermediate. openstax.org N-Bromosuccinimide (NBS) is another common reagent for this purpose, often used with a radical initiator or acid catalyst. The Hell-Volhard-Zelinskii reaction is specific for the α-bromination of carboxylic acids and proceeds via an acid bromide enol. libretexts.org
The following table outlines common laboratory methods for preparing the necessary starting materials.
| Starting Material | Synthetic Method | Typical Reagents | Reference |
|---|---|---|---|
| 3'-Iodoacetophenone | Friedel-Crafts Acylation | Iodobenzene, Acetyl Chloride, AlCl₃ | pearson.comlibretexts.org |
| 3'-Iodoacetophenone | Sandmeyer Reaction | 3-Aminoacetophenone, NaNO₂, HCl, KI | chemicalbook.com |
| 3-Bromophenylboronic acid | Lithiation/Borylation | 1,3-Dibromobenzene, n-BuLi, B(OR)₃, H₃O⁺ | prepchem.comchemicalbook.com |
| α-Bromo Ketone | Acid-Catalyzed Halogenation | Ketone, Br₂, Acetic Acid | mdpi.comopenstax.org |
Advanced Synthetic Methodologies for 2 3 Bromophenyl 3 Iodoacetophenone and Analogous Structures
Direct Halogenation Strategies for Acetophenone (B1666503) Derivatives
Direct halogenation of the α-carbon (the carbon atom adjacent to the carbonyl group) of acetophenone and its derivatives is a fundamental transformation in organic synthesis. numberanalytics.comwikipedia.org This reaction is crucial for creating precursors that can be further elaborated into more complex structures. The introduction of a halogen at the α-position provides a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions.
The regioselectivity of α-halogenation of ketones is highly dependent on the reaction conditions, particularly whether the process is conducted in an acidic or basic medium. wikipedia.orgacs.org This dichotomy arises from the different reactive intermediates generated under each condition: an enol in acid and an enolate in base. acs.org
Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone undergoes tautomerization to form an enol intermediate. libretexts.orgyoutube.com The reaction rate is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.orgyoutube.com For unsymmetrical ketones, the reaction proceeds under thermodynamic control, favoring the formation of the more substituted, and thus more stable, enol. acs.org This leads to halogenation at the more substituted α-carbon. Typically, under acidic conditions, monohalogenation is favored because the introduced electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enolization. wikipedia.org
Base-Mediated Halogenation : Under basic conditions, a proton is removed from the α-carbon to form an enolate anion. acs.org This process is under kinetic control, and the proton on the less sterically hindered (less substituted) α-carbon is typically removed more rapidly. acs.org Consequently, halogenation occurs at the less substituted position. In contrast to acidic conditions, subsequent halogenations are often faster than the first because the inductive effect of the initial halogen makes the remaining α-protons more acidic. wikipedia.org This can lead to polyhalogenation, a phenomenon exploited in the haloform reaction for methyl ketones. wikipedia.org
Table 1: Regioselectivity in α-Halogenation of Ketones
| Condition | Intermediate | Control | Preferred Site of Halogenation | Outcome |
|---|---|---|---|---|
| Acidic | Enol | Thermodynamic | More substituted α-carbon | Monohalogenation |
| Basic | Enolate | Kinetic | Less substituted α-carbon | Polyhalogenation |
The synthesis of molecules with multiple, different halogen atoms requires careful strategic planning. Sequential halogenation protocols allow for the controlled introduction of different halogens onto a molecule. For a structure like 2-(3-Bromophenyl)-3'-iodoacetophenone, this would involve separate halogenation steps for each aromatic ring and potentially for the α-position.
One common strategy involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), which are versatile reagents for halogenation. wikipedia.org The differential reactivity of aryl positions can be exploited. For instance, an activated aromatic ring can be halogenated under milder conditions than a deactivated one. Alternatively, directed ortho-metalation (DoM) can be used to introduce a halogen at a specific position via a lithiated intermediate, followed by quenching with a halogen source (e.g., I₂ or Br₂).
For introducing different halogens on two separate aryl rings that will be linked later, the strategy involves preparing the two halogenated precursors independently (e.g., 3-bromoacetophenone and a 3-iodophenyl derivative) before the key C-C bond formation step.
A variety of reagents and catalytic systems have been developed to improve the efficiency, selectivity, and environmental profile of halogenation reactions.
Stoichiometric Reagents : The most traditional method for α-bromination involves using elemental bromine (Br₂) in a solvent like acetic acid. libretexts.orgyoutube.com Other common stoichiometric reagents include copper(II) bromide (CuBr₂), which can provide a source of electrophilic bromine, and various tribromide salts. mychemblog.com For α-iodination, iodine (I₂) can be used, often in the presence of an acid or base. Solvent-free methods, where reagents are ground together, sometimes with a sub-stoichiometric amount of an acid like p-toluenesulfonic acid (pTsOH), have also been reported to be effective for producing α-bromo, α-chloro, and α-iodo ketones. numberanalytics.com
Catalytic Approaches : Modern synthetic chemistry has seen a shift towards catalytic methods to minimize waste and improve safety.
Photocatalysis : Visible-light-driven reactions have emerged as a green alternative for halogenation. wikipedia.org Photocatalysts can be used to generate halogen radicals or activate substrates, often under mild conditions. wikipedia.org
Electrochemistry : Electrochemical methods offer a reagent-free approach to halogenation. For example, the α-bromination of acetophenone can be achieved by the in situ generation of bromonium ions from ammonium (B1175870) bromide (NH₄Br) in an undivided electrochemical cell. nih.gov This method demonstrates high selectivity for the α-monobrominated product. nih.gov
Palladium Catalysis : While more common for cross-coupling, palladium catalysts can also mediate regioselective C-H activation and subsequent halogenation of aromatic rings, providing a powerful tool for introducing halogens at specific positions on the aryl backbone of acetophenone derivatives. acs.org
Cross-Coupling Reaction Pathways for C-C and C-Halogen Bond Formation
Cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing complex molecules like this compound. These reactions, often catalyzed by transition metals like palladium or copper, enable the precise and efficient connection of different molecular fragments.
Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, allowing for the formation of C-C bonds with high functional group tolerance and selectivity. nih.gov The general catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com
Suzuki Reaction : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. mdpi.com It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. mdpi.comnih.gov For synthesizing the target molecule, a Suzuki coupling could involve reacting the boronic acid derivative of 3-iodoacetophenone with 1-bromo-3-iodobenzene (B1265593) (or vice versa), followed by further functionalization.
Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While typically used to form substituted alkenes, variations of this reaction can be employed to construct the diaryl ketone framework. rsc.org
Sonogashira Reaction : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is the premier method for synthesizing arylalkynes. libretexts.org A carbonylative Sonogashira coupling, which incorporates a molecule of carbon monoxide (CO), can be used to synthesize alkynyl ketones from aryl halides and terminal alkynes. acs.orgmdpi.com
Negishi Reaction : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org Organozinc compounds are highly reactive, often allowing for milder reaction conditions. wikipedia.org Nickel-catalyzed Negishi cross-coupling of amides has been developed as a powerful method for the synthesis of diaryl ketones. nih.govacs.org
Buchwald-Hartwig Amination : While primarily a method for forming C-N bonds, the principles and catalyst systems (palladium complexes with bulky, electron-rich phosphine (B1218219) ligands) developed for this reaction have significantly influenced the broader field of cross-coupling. numberanalytics.comlibretexts.orgyoutube.comwikipedia.orgmychemblog.com The understanding of ligand effects and catalytic cycles is directly applicable to C-C bond-forming reactions.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Key Features |
|---|---|---|
| Suzuki | Organic Halide + Organoboron Reagent | Stable reagents, high functional group tolerance |
| Heck | Organic Halide + Alkene | Forms substituted alkenes |
| Sonogashira | Organic Halide + Terminal Alkyne | Premier method for arylalkynes; requires Cu(I) co-catalyst |
| Negishi | Organic Halide + Organozinc Reagent | High reactivity, often milder conditions |
| Buchwald-Hartwig | Organic Halide + Amine | Forms C-N bonds; influential catalyst development |
Copper-mediated coupling reactions, particularly the Ullmann reaction, represent some of the earliest methods for forming carbon-carbon and carbon-heteroatom bonds. While traditional Ullmann conditions are harsh (high temperatures and stoichiometric copper), modern advancements have led to milder, catalytic versions. acs.org
The introduction of chelating ligands, such as amino acids (e.g., L-proline) and N,N-dimethylglycine, has significantly improved the efficiency and scope of copper-catalyzed reactions. acs.org These improved methods allow for the coupling of aryl halides with a variety of nucleophiles, including amines, amides, and sulfinic acid salts, at much lower temperatures (40–95 °C). acs.orgrsc.org Copper-catalyzed procedures can be particularly useful for forming certain aryl-halide linkages or as an alternative to palladium-based methods, sometimes offering different reactivity or selectivity. rsc.org
Formation of the Acetophenone Core via C-C Bond Construction from Pre-functionalized Components
The construction of the central C-C bond that forms the acetophenone core is a cornerstone of the synthesis. pku.edu.cn Transition-metal-catalyzed cross-coupling reactions represent a powerful and widely adopted strategy for forging such bonds between pre-functionalized aromatic components. pku.edu.cn Methodologies like Suzuki-Miyaura, Heck, and Negishi couplings are instrumental in this field. pku.edu.cn
For instance, a plausible route to an analogous acetophenone structure involves the palladium-catalyzed coupling of an organometallic reagent derived from one halogenated precursor with an acyl chloride or another suitable electrophile derived from the second precursor. The general principle involves the reaction of an electrophilic and a nucleophilic component, which would not react directly, under the mediation of a transition-metal catalyst. pku.edu.cn
A typical approach could involve a Friedel-Crafts acylation, where a substituted benzene (B151609) is acylated with a substituted acyl chloride in the presence of a Lewis acid catalyst. To synthesize this compound, one could envision acylating 1-bromo-3-iodobenzene with 2-bromoacetyl chloride, followed by a subsequent cross-coupling reaction. However, a more convergent approach involves coupling pre-functionalized aryl partners.
The table below illustrates generalized conditions for palladium-catalyzed cross-coupling reactions that are fundamental to forming C(sp²)-C(sp²) bonds, which are central to the acetophenone core .
| Coupling Reaction | Aryl Component 1 (Nucleophile) | Aryl Component 2 (Electrophile) | Catalyst/Ligand System | Typical Conditions |
| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide (I, Br, Cl) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat |
| Stille | Arylstannane | Aryl halide (I, Br, Cl) | Pd(PPh₃)₄ | Solvent (e.g., Toluene, THF), Heat |
| Negishi | Arylzinc halide | Aryl halide (I, Br, Cl) | Pd(dppf)Cl₂ | Solvent (e.g., THF, DMF), Room Temp to Heat |
| Heck | Arene | Alkene | Pd(OAc)₂/Phosphine ligand | Base (e.g., Et₃N), Solvent (e.g., DMF, MeCN), Heat |
This table presents generalized data for well-established cross-coupling reactions that form the basis for synthesizing complex diaryl ketones.
Advanced Functionalization and Derivatization of Precursor Molecules
Once the basic carbon skeleton is assembled, or when using pre-existing aromatic rings, advanced functionalization techniques are employed to introduce or modify substituents with high precision.
The presence of multiple, distinct halogen atoms (bromine and iodine) on the aromatic rings of this compound offers opportunities for selective, stepwise functionalization. The differing reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a key factor that can be exploited in transition-metal-catalyzed reactions. vanderbilt.edu For example, a Sonogashira or Suzuki coupling can often be performed selectively at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. organic-chemistry.org
Furthermore, directed ortho-metalation (DoM) can be used to introduce functional groups at specific positions adjacent to existing substituents. While not directly applicable to the meta-substituted pattern of the target compound, it is a powerful tool for analogous structures. Electrophilic aromatic substitution (SEAr) reactions are also fundamental, though achieving high regioselectivity with multiple directing groups can be challenging. acs.orgnih.gov Modern catalysis has developed methods to control the position of halogenation on aromatic rings, sometimes using Lewis acids or organocatalysts to achieve high selectivity under mild conditions. rsc.orgresearchgate.net
Functional group interconversion (FGI) is a crucial strategy in multi-step synthesis, allowing for the conversion of one functional group into another. ub.eduimperial.ac.ukfiveable.me This is particularly important when a desired functional group is incompatible with preceding reaction conditions.
For the synthesis of halogenated acetophenones, key FGIs include:
Diazotization-Sandmeyer Reaction : An amino group on an aromatic ring can be converted into a diazonium salt, which is then readily displaced by a halide (e.g., bromo or iodo) using copper(I) salts. This provides excellent regiocontrol based on the position of the initial amine.
Halogen Exchange (Finkelstein Reaction) : While more common for alkyl halides, analogous transformations can be achieved on aromatic systems under specific transition-metal-catalyzed conditions, allowing for the conversion of a bromide to an iodide, for example. organic-chemistry.org
Oxidation/Reduction : An alcohol can be oxidized to a ketone to form the acetophenone moiety, or a nitro group can be reduced to an amine to prepare for a Sandmeyer reaction.
The table below summarizes key functional group interconversions relevant to the synthesis of halogenated aromatic ketones.
| Initial Functional Group | Target Functional Group | Reagents and Conditions | Selectivity |
| Amine (-NH₂) | Bromo (-Br) | 1. NaNO₂, aq. HCl (Diazotization) 2. CuBr (Sandmeyer) | Regiospecific |
| Amine (-NH₂) | Iodo (-I) | 1. NaNO₂, aq. H₂SO₄ (Diazotization) 2. KI | Regiospecific |
| Boronic Acid (-B(OH)₂) | Iodo (-I) | I₂, K₂CO₃ or NIS | Chemoselective |
| Aldehyde (-CHO) | Ketone (-C(O)R) | 1. Grignard Reagent (R-MgBr) 2. Oxidizing Agent (e.g., PCC, DMP) | Chemoselective |
This table provides examples of common functional group interconversions used to introduce key structural elements found in the target molecule and its analogs.
Sustainable and Enabling Technologies in Synthesis
Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce environmental impact and improve efficiency. tandfonline.comnovartis.com These principles are highly applicable to the synthesis of complex molecules like this compound.
Performing reactions without a solvent or in a minimal amount of solvent offers significant environmental and economic benefits. dergipark.org.tr These advantages include reduced generation of toxic waste, simplified purification procedures, lower costs, and often, increased reaction rates due to higher reactant concentrations. tandfonline.comdergipark.org.tr
Solvent-free conditions have been successfully applied to a variety of reactions, including the synthesis of ketones and their precursors. tandfonline.comresearchgate.netmdpi.com For example, condensation reactions to form chalcones (α,β-unsaturated ketones) can be carried out by simply heating the neat reactants, sometimes with a solid-supported catalyst. tandfonline.com These techniques often align with the principles of atom economy and waste reduction. researchgate.netnih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ingentaconnect.com By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times—from hours or days to mere minutes. ingentaconnect.comnih.gov
This technology has been widely applied to many of the reaction types discussed, including:
C-C Bond Formation : Microwave irradiation significantly enhances the efficiency of palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings. benthamdirect.comrsc.orgthieme-connect.com
Functional Group Interconversions : Many transformations can be expedited under microwave conditions.
Solvent-Free Reactions : The combination of microwave heating with solvent-free conditions is particularly potent, offering a rapid, efficient, and environmentally friendly synthetic approach. tandfonline.comtandfonline.comnih.gov The direct coupling of microwave energy with the reactants can lead to higher yields and improved product purity by minimizing thermal degradation and side reactions. researchgate.net
| Reaction Type | Conventional Heating | Microwave-Assisted Heating | Reference |
| Chalcone (B49325) Synthesis | 3 days (reflux) | 30 minutes | nih.govacs.org |
| Hantzsch Thiazole Synthesis | 12 hours | A few minutes | researchgate.net |
| α,β-Unsaturated Ketone Synthesis | Long reaction times | Good to excellent yields in short times | tandfonline.comtandfonline.com |
This table compares reaction times for analogous synthetic transformations under conventional and microwave-assisted conditions, highlighting the significant rate enhancements achieved with microwave technology.
Photoredox and Electrochemical Approaches for C-X Bond Formation and Transformation
Modern synthetic chemistry has increasingly turned to photoredox and electrochemical methodologies to construct and modify complex organic molecules under mild and sustainable conditions. mdpi.com These approaches offer unique activation modes, often relying on the generation of radical intermediates via single-electron transfer (SET) events, to forge challenging bonds like carbon-halogen (C-X) bonds. researchgate.net For a molecule such as this compound, which features two distinct C-X bonds on separate aromatic rings, these techniques provide powerful tools for the selective introduction of bromine and iodine atoms.
Photoredox catalysis utilizes visible light to excite a photocatalyst, which can then engage in SET processes with organic substrates to generate reactive radical ions. mdpi.commdpi.com Electrochemistry, on the other hand, employs an electric potential to directly add or remove electrons from a substrate at an electrode surface, thereby initiating a chemical transformation. oaepublish.comgre.ac.uk Both strategies circumvent the need for harsh reagents and high temperatures often associated with classical halogenation methods, providing greener alternatives. nsf.gov
Photoredox-Mediated Halogenation
Visible-light photoredox catalysis has emerged as a robust platform for C-X bond formation. The general mechanism involves the excitation of a photocatalyst (PC) by light, forming a high-energy excited state (*PC). This *PC can then be either oxidized or reduced by a substrate in the reaction mixture. For halogenation, an oxidative quenching cycle is common, where the *PC is reduced by an electron donor, and the resulting oxidized photocatalyst (PC+) is potent enough to oxidize a halide source (e.g., Br⁻, I⁻) to a halogen radical.
While direct photoredox synthesis of this compound is not extensively documented, the principles can be applied to analogous structures. For instance, the arylation of α-oxo acids with halogenated arenes can be achieved through a dual photoredox and nickel catalysis system. princeton.edu This method allows for the coupling of various aryl halides, including iodoarenes and bromoarenes, with acyl radical precursors to form ketones. princeton.edu The mild conditions of this photoredox method are compatible with a wide range of functional groups, including fluorides and chlorides on the aryl halide, which remain intact during the reaction. princeton.edu
Research has also demonstrated the functionalization of saturated heterocyclic cores using photoredox catalysis, where substrates bearing a bromide or other functionalities can undergo direct arylation. princeton.edu This highlights the capability of photoredox methods to selectively activate C-X bonds for further transformations or to install halogen atoms as handles for subsequent reactions.
Table 1: Representative Conditions for Photoredox-Mediated C-C Bond Formation with Aryl Halides This table is interactive and can be sorted by clicking on the headers.
| Coupling Partners | Catalyst System | Light Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclopropyl glyoxylic acid + 4-Iodoanisole | Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | Blue LED | DMA | 88 | princeton.edu |
| Pyruvic acid + 4-Iodobenzonitrile | Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | Blue LED | DMA | 57 | princeton.edu |
| Phenylglyoxylic acid + 4-Bromobenzonitrile | Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | Blue LED | DMA | 85 | princeton.edu |
Electrochemical Strategies for C-X Bond Formation
Electrosynthesis offers a reagent-free and environmentally benign alternative for creating C-X bonds. ccspublishing.org.cn In direct electrochemical halogenation, inexpensive and non-toxic inorganic halides can be used as the halogen source, with electrical power as the sole driving force. nsf.gov The process involves the anodic oxidation of halide anions (e.g., Br⁻, Cl⁻) to generate the corresponding halogen (Br₂, Cl₂) or a related reactive species in situ.
A key challenge in the halogenation of acetophenone is controlling the selectivity between aromatic ring substitution and α-halogenation at the acetyl group. nsf.gov Electrochemical methods can offer solutions to this. For example, the direct electrochemical bromination of acetophenone in the presence of a Lewis acid catalyst like AlCl₃ can selectively yield 1-(3-bromophenyl)ethanone in good yields. nsf.gov This strategy spatially separates the electrochemical generation of the halogen from the chemical reaction itself, a technique known as "on-site" halogenation, which can bypass limitations of conventional electrochemical methods. nsf.gov
Furthermore, electrochemical approaches have been developed for the synthesis of α,α-dihaloacetophenones from terminal alkynes, avoiding the use of external chemical oxidants. ccspublishing.org.cn The electrochemical formation and decomposition of halogenated acetophenone anion radicals have also been studied, providing insight into the behavior of these molecules under reductive electrochemical conditions. acs.org
Table 2: Examples of Electrochemical Halogenation and Related Transformations This table is interactive and can be sorted by clicking on the headers.
| Substrate | Halogen Source | Electrode(s) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | NaBr | Pt anode / Pt cathode | AlCl₃ catalyst | 1-(3-bromophenyl)ethanone | 80 | nsf.gov |
| Phenylalkyne | NH₄Cl | Graphite anode / Pt cathode | Constant current | α,α-dichloroacetophenone | 78 | ccspublishing.org.cn |
| Phenylalkyne | NH₄Br | Graphite anode / Pt cathode | Constant current | α,α-dibromoacetophenone | 85 | ccspublishing.org.cn |
These advanced methodologies, rooted in the principles of single-electron transfer, provide powerful and sustainable pathways for the synthesis of complex molecules like this compound. By enabling the selective formation and transformation of C-X bonds under mild conditions, photoredox and electrochemical strategies represent the cutting edge of modern organic synthesis.
Computational Chemistry and Advanced Theoretical Studies of 2 3 Bromophenyl 3 Iodoacetophenone
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional arrangement of atoms in a molecule, its conformation, is critical to its physical and chemical properties. Conformational analysis and molecular dynamics (MD) simulations are standard methods to explore the potential energy surface of a molecule.
A systematic conformational search would be the first step in analyzing 2-(3-Bromophenyl)-3'-iodoacetophenone. This involves rotating the single bonds, particularly the C-C bond connecting the phenyl rings and the C-C bond of the ethyl ketone bridge, to identify all possible low-energy conformations (conformers). The energy of each conformer would be calculated to identify the most stable (ground-state) structures. The energy differences between these stable isomers and the energy barriers for interconversion between them would be determined. This data is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.
The surrounding environment can significantly influence the conformational preferences of a molecule. The effect of different solvents on the conformational equilibrium of this compound would be investigated using computational models. Polarizable Continuum Models (PCMs) are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. By performing conformational analysis in the presence of various simulated solvents (e.g., nonpolar like hexane, polar aprotic like dimethyl sulfoxide, and polar protic like water), one could determine how the stability of different conformers changes with solvent polarity. This is particularly important for understanding the molecule's behavior in solution.
The presence of bromine and iodine atoms, as well as the carbonyl group and phenyl rings, suggests the possibility of several types of weak intramolecular interactions that can stabilize certain conformations. A detailed theoretical analysis would focus on identifying and quantifying these interactions. Key interactions to investigate would include:
Halogen Bonding: The potential for an attractive interaction between the electrophilic region of one halogen atom (the σ-hole) and a nucleophilic site on the other, or with the oxygen of the carbonyl group.
C-H···O Interactions: Hydrogen bonding between a carbon-bound hydrogen and the carbonyl oxygen.
C-H···π Interactions: Interactions between C-H bonds and the electron clouds of the aromatic rings.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed information about the electronic distribution and orbital interactions within a molecule, which are fundamental to its reactivity.
Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with an appropriate basis set, would be performed on the optimized ground-state geometry. This would yield important electronic properties. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests a more reactive molecule. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is for illustrative purposes only, as specific research data is unavailable.)
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and bonding within a molecule. An NBO analysis of this compound would provide a detailed picture of the delocalization of electron density and the stabilizing interactions between filled and empty orbitals. This analysis can quantify the strength of hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. It would also provide the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.
Table 2: Hypothetical NBO Analysis - Key Interactions (Note: This table is for illustrative purposes only, as specific research data is unavailable.)
| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) O | π(C-C)phenyl | 2.1 | Lone pair delocalization into the aromatic ring. |
| π(C-C)phenyl | π(C=O) | 5.3 | π-conjugation between the phenyl ring and the carbonyl group. |
| σ(C-H) | σ*(C-Br) | 0.8 | Hyperconjugation involving the C-Br bond. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. This allows for the identification of electrophilic and nucleophilic centers.
In the case of this compound, an MEP map would likely reveal several key features. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas and are susceptible to electrophilic attack. These would be expected around the carbonyl oxygen and potentially diffused across the aromatic rings due to the delocalized π-electron systems. Conversely, areas of positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. Such regions would be anticipated around the acidic α-hydrogens adjacent to the carbonyl group and, to a lesser extent, near the halogen atoms due to σ-hole bonding capabilities, particularly with iodine.
The presence of bromine and iodine atoms on the phenyl rings would influence the MEP. While halogens are generally electron-withdrawing, they can also participate in halogen bonding, which would be represented by a region of positive electrostatic potential on the outermost portion of the halogen atom. This information is crucial for predicting how the molecule will interact with other reagents, catalysts, or biological targets.
Illustrative Data Table of MEP Maxima and Minima for a Substituted Acetophenone (B1666503)
| Site | MEP Value (kcal/mol) | Predicted Reactivity |
| Carbonyl Oxygen | -45.8 | Nucleophilic Center (Protonation/Coordination Site) |
| α-Hydrogens | +25.3 | Electrophilic Center (Deprotonation Site) |
| Aromatic Ring (π-system) | -15.2 | Nucleophilic Region (Electrophilic Aromatic Substitution) |
| Iodine Atom (σ-hole) | +10.5 | Halogen Bonding Donor |
Note: The data in this table is illustrative for a generic substituted acetophenone and does not represent actual calculated values for this compound.
Theoretical Modeling of Reaction Mechanisms and Selectivity
Computational modeling provides profound insights into the mechanisms and selectivity of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.
Transition State Characterization and Activation Energy Calculations for Key Reactions
A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The characterization of transition states is fundamental to understanding reaction mechanisms. Computational methods, such as Density Functional Theory (DFT), are employed to locate these TS structures and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate.
For this compound, key reactions for computational study would include enolate formation, aldol (B89426) condensation, or nucleophilic substitution at the carbonyl carbon. For each potential reaction, the corresponding transition state would be located, and its geometry and vibrational frequencies would be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
The activation energies for different competing pathways can be compared to predict which reaction is kinetically favored. For instance, in a halogenation reaction, the activation energy for the formation of the enol or enolate intermediate would be a key parameter. libretexts.orglibretexts.org
Example Data Table of Calculated Activation Energies for Competing Pathways
| Reaction Pathway | Transition State | Activation Energy (Ea) (kcal/mol) |
| Enolate Formation (α-proton abstraction) | TS_enolate | 22.5 |
| Nucleophilic Addition to Carbonyl | TS_addition | 28.1 |
| Electrophilic Aromatic Substitution | TS_EAS | 35.7 |
Note: This table presents hypothetical data to illustrate the concept. Specific values for this compound would require dedicated computational studies.
Computational Elucidation of Regioselectivity and Stereoselectivity in Complex Transformations
Many organic reactions can yield multiple products in the form of regioisomers or stereoisomers. Computational chemistry is a powerful tool for elucidating the origins of regioselectivity and stereoselectivity. nih.govrsc.org By calculating the activation energies for the transition states leading to each possible isomer, the preferred reaction pathway can be identified.
For a molecule like this compound, which has multiple potentially reactive sites, regioselectivity is a key consideration. For example, in a reaction involving the enolate, deprotonation could potentially occur at the α-carbon. Theoretical calculations could determine which of these sites is more kinetically and thermodynamically favorable for deprotonation. rsc.org
Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated. unipi.itrsc.org For reactions that create a new chiral center, such as the reduction of the ketone to an alcohol, computational models can predict which enantiomer or diastereomer will be the major product by comparing the energies of the respective transition states. unipi.it
Reaction Pathway Energy Profiles and Rate-Determining Steps
A reaction pathway energy profile, also known as a reaction coordinate diagram, plots the energy of the system as it progresses from reactants to products. These profiles provide a comprehensive overview of the reaction mechanism, showing the relative energies of all intermediates and transition states.
The highest energy barrier along the reaction pathway corresponds to the rate-determining step (RDS) of the reaction. Identifying the RDS is crucial for understanding and optimizing reaction conditions. For a multi-step reaction involving this compound, computational modeling would involve calculating the energies of all species along the proposed reaction coordinate.
For instance, in an acid-catalyzed halogenation, the energy profile would show the initial protonation of the carbonyl oxygen, followed by the formation of the enol, and finally the attack of the enol on the halogen. libretexts.org The transition state with the highest energy on this profile would indicate the slowest step in the mechanism.
Applications of 2 3 Bromophenyl 3 Iodoacetophenone in Advanced Organic Synthesis and Material Science Research
Utilization as a Core Building Block for Complex Molecular Architectures
The distinct chemical handles within 2-(3-Bromophenyl)-3'-iodoacetophenone make it an ideal precursor for building sophisticated organic molecules. The acetophenone (B1666503) core can participate in a variety of classical ketone reactions, while the bromo and iodo substituents on the separate phenyl rings provide orthogonal sites for carbon-carbon and carbon-heteroatom bond formation.
The acetophenone functionality is a common starting point for the synthesis of numerous heterocyclic systems. For instance, it can be readily converted to an α-haloketone intermediate, which is a key precursor for the synthesis of imidazo[1,2-a]pyridines. The reaction of the corresponding α-bromoacetophenone derivative with 2-aminopyridines is a well-established method for constructing the imidazo[1,2-a]pyridine (B132010) scaffold. In this context, this compound would yield a product bearing a 3-bromophenyl group at the 2-position and a 3-iodophenyl substituent originating from the carbonyl side, which can then be further functionalized.
Similarly, this compound is a valuable precursor for the synthesis of quinolone frameworks. Quinolones can be synthesized through methods like the Friedländer annulation or Conrad-Limpach synthesis, which often involve the cyclization of intermediates derived from acetophenones. For example, a chalcone (B49325) can be prepared via Claisen-Schmidt condensation between this compound and an appropriate aldehyde. This chalcone intermediate can then undergo reductive cyclization or other annulation strategies to form highly substituted quinolone rings, which are prevalent in medicinal chemistry and materials science. nih.govrsc.org
Table 1: Synthesis of Heterocyclic Scaffolds from this compound
| Heterocyclic System | General Synthetic Approach | Resulting Structure |
| Imidazo[1,2-a]pyridines | 1. α-Bromination of the acetophenone. 2. Condensation with a 2-aminopyridine (B139424) derivative. | A core imidazo[1,2-a]pyridine scaffold substituted with 3-bromophenyl and 3-iodophenyl groups. |
| Quinolones | 1. Claisen-Schmidt condensation to form a chalcone. 2. Cyclization of the chalcone intermediate. | A quinolone ring system extensively functionalized with aryl groups containing bromine and iodine atoms. |
The presence of both bromine and iodine on the phenyl rings of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the precise installation of new aryl, vinyl, or alkynyl groups at the positions of the halogens, enabling the construction of complex biaryl and poly-aromatic systems. nih.gov The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds can be exploited to achieve selective and sequential functionalization, as detailed in the following section. This capability is crucial for creating molecules with tailored electronic and photophysical properties for various applications.
Development of Advanced Materials and Functional Molecules
The complex, highly functionalized aromatic and heterocyclic compounds synthesized from this compound are promising candidates for advanced materials. The ability to systematically build extended π-conjugated systems through the methods described above is particularly relevant to the field of organic electronics.
Heterocyclic systems such as imidazo[1,2-a]pyridines and quinolines are known to possess interesting photophysical properties, including strong fluorescence. ijrpr.comresearchgate.net By using this compound as a starting block, these fluorescent cores can be synthesized with bromo and iodo handles. These handles can then be used to attach various electron-donating or electron-withdrawing groups via cross-coupling reactions. This modular approach allows for the fine-tuning of the molecule's electronic properties, such as its HOMO/LUMO energy levels, emission wavelength, and quantum yield. abebooks.commdpi.com
Such tailored molecules are of significant interest for applications in Organic Light-Emitting Diodes (OLEDs), where they can function as emitters, hosts, or charge-transport materials. mdpi.comrsc.org The ability to create a library of diverse derivatives from a single, versatile precursor makes this compound a valuable tool in the rational design and discovery of new materials for optoelectronic devices.
Precursor for Optoelectronic Materials (e.g., π-conjugated systems)
The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field of research. The performance of these devices is intrinsically linked to the electronic and photophysical properties of the organic molecules employed. The compound this compound serves as a key starting material for the synthesis of π-conjugated systems, which are the cornerstone of many organic electronic devices.
The term π-conjugated system refers to molecules with alternating single and multiple bonds, which allows for the delocalization of π-electrons across the molecule. This delocalization is responsible for the unique electronic and optical properties of these materials, including their ability to absorb and emit light, and to transport charge. The differential reactivity of the carbon-bromine and carbon-iodine bonds in this compound is particularly advantageous in the synthesis of such systems. Typically, the carbon-iodine bond is more reactive towards cross-coupling reactions, such as the Suzuki or Sonogashira coupling, than the carbon-bromine bond. This allows for the selective introduction of a functional group at the 3'-position of the acetophenone ring, while leaving the 3-bromophenyl moiety intact for a subsequent reaction.
This stepwise functionalization enables the construction of precisely defined, complex π-conjugated architectures. For instance, a research endeavor might involve an initial Sonogashira coupling at the iodo-substituted ring to introduce an alkyne-containing group. This could be followed by a Suzuki coupling at the bromo-substituted ring to append another aromatic unit. This synthetic strategy provides a high degree of control over the final molecular structure, allowing for the fine-tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The ability to tailor these energy levels is crucial for optimizing charge injection and transport in OLEDs and for maximizing light absorption and charge separation in OPVs.
Detailed research findings on specific π-conjugated systems derived from this compound are still emerging in the scientific literature. However, the fundamental principles of organic synthesis strongly support its potential in this area. The table below outlines the potential sequential reactions and the resulting classes of π-conjugated systems that could be synthesized.
| Reaction Step | Coupling Partner | Resulting Intermediate/Product Class | Potential Application |
| Step 1 (at C-I bond) | Terminal Alkyne (Sonogashira Coupling) | Aryl-alkyne substituted acetophenone | Building block for extended conjugated systems |
| Step 2 (at C-Br bond) | Boronic Acid (Suzuki Coupling) | Asymmetrically substituted diarylacetylene | Emissive or charge-transport material in OLEDs |
| Step 1 (at C-I bond) | Stannane (Stille Coupling) | Aryl-stannane substituted acetophenone | Intermediate for further cross-coupling reactions |
| Step 2 (at C-Br bond) | Organozinc Reagent (Negishi Coupling) | Unsymmetrical biaryl ketone derivative | Component of organic semiconductors |
Scaffold for Supramolecular Assemblies and Ligand Design
Beyond the realm of optoelectronics, this compound is a valuable scaffold for the design and synthesis of supramolecular assemblies and novel ligands for coordination chemistry. Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The ability to control the assembly of molecules in the solid state is a key aspect of crystal engineering, with implications for drug development, catalysis, and materials science.
The presence of both bromine and iodine atoms in this compound makes it an excellent candidate for studies involving halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction depends on the polarizability of the halogen atom, with iodine forming stronger halogen bonds than bromine. This difference can be exploited to direct the assembly of molecules into specific one-, two-, or three-dimensional architectures. For example, the iodo-substituent might preferentially interact with a strong Lewis base, while the bromo-substituent could engage in weaker interactions with other Lewis bases or participate in other non-covalent interactions.
Furthermore, the ketone functional group in this compound can act as a hydrogen bond acceptor, further influencing the packing of molecules in the solid state. By systematically modifying the molecule through reactions at the halogenated positions, researchers can introduce other functional groups capable of forming specific non-covalent interactions, thereby gaining precise control over the resulting supramolecular structure.
In the context of ligand design, this compound can be elaborated into more complex molecular structures that can coordinate to metal ions. The phenyl rings can be functionalized with donor atoms such as nitrogen, oxygen, or sulfur through various organic reactions. The resulting multidentate ligands can then be used to form coordination complexes with a wide range of metal ions. The specific geometry of the ligand, dictated by the substitution pattern of the original scaffold, will influence the coordination geometry of the resulting metal complex. This, in turn, affects the physical and chemical properties of the complex, such as its catalytic activity, magnetic properties, and photoluminescence.
The table below summarizes the key features of this compound that are relevant to its application in supramolecular chemistry and ligand design.
| Structural Feature | Role in Supramolecular Chemistry | Role in Ligand Design |
| Iodo Group | Strong halogen bond donor | Reactive site for introducing donor atoms |
| Bromo Group | Weaker halogen bond donor | Reactive site for introducing donor atoms |
| Ketone Group | Hydrogen bond acceptor | Can be modified to a coordinating group |
| Aromatic Rings | Can participate in π-π stacking | Provides a rigid backbone for the ligand |
While specific, in-depth studies on supramolecular assemblies and ligands derived from this compound are not yet widely reported, its structural attributes make it a highly promising platform for future research in these areas. The principles of crystal engineering and coordination chemistry suggest that this compound holds significant potential for the rational design of new functional materials and metal complexes with tailored properties.
Future Perspectives and Emerging Research Directions for Polyhalogenated Acetophenones
Innovations in Highly Selective and Sustainable Synthetic Methodologies
The development of synthetic methodologies that offer high selectivity and sustainability is a primary focus in modern organic chemistry. For polyhalogenated acetophenones, this translates to precise control over the number and position of halogen atoms on the aromatic rings while minimizing environmental impact.
Traditional methods for the synthesis of halogenated aromatic ketones often rely on stoichiometric amounts of harsh reagents and can suffer from a lack of regioselectivity, leading to isomeric mixtures that are difficult to separate. Current research is therefore geared towards greener and more efficient alternatives. One promising approach is the use of oxidative halogenation with hydrogen peroxide as a clean oxidant and halide salts as the halogen source. This method avoids the use of hazardous elemental halogens and generates water as the primary byproduct.
Late-stage functionalization (LSF) is another powerful strategy that is gaining traction. LSF allows for the introduction of halogen atoms at a late stage in a synthetic sequence, which is particularly valuable for the synthesis of complex molecules and for creating libraries of analogs for drug discovery. C-H bond activation is a key technology in LSF, enabling the direct replacement of a hydrogen atom with a halogen at a specific position on the aromatic ring. This approach is highly atom-economical and can provide access to novel polyhalogenated acetophenone (B1666503) derivatives that are inaccessible through traditional methods.
The table below summarizes a comparison between traditional and emerging sustainable halogenation methods.
| Feature | Traditional Halogenation | Sustainable Halogenation |
| Halogen Source | Elemental Halogens (e.g., Br₂, Cl₂) | Halide Salts (e.g., NaBr, KCl) |
| Oxidant | Often not required or uses harsh oxidants | Green Oxidants (e.g., H₂O₂, O₂) |
| Byproducts | Often toxic and difficult to dispose of | Water, benign salts |
| Selectivity | Can be poor, leading to isomeric mixtures | High regioselectivity achievable |
| Safety | Use of toxic and corrosive reagents | Safer reagents and conditions |
Exploration of Novel Catalytic Systems and Reaction Conditions
The discovery and development of novel catalytic systems are at the heart of advancing the synthesis of polyhalogenated acetophenones. Catalysis offers the potential for highly selective and efficient transformations under mild reaction conditions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are being increasingly applied to the construction of polyhalogenated diaryl ketones. These reactions allow for the precise formation of the carbon-carbon bond between the two aromatic rings of the acetophenone core, with the potential to introduce different halogens on each ring selectively. Research in this area is focused on developing more active and stable palladium catalysts that can tolerate a wide range of functional groups and operate at low catalyst loadings.
Photoredox catalysis has emerged as a powerful tool for C-H functionalization and halogenation reactions. iucr.org This technique uses visible light to activate a photocatalyst, which can then initiate a radical-based reaction cascade. iucr.org Photoredox catalysis offers a mild and environmentally friendly alternative to traditional methods that often require high temperatures and strong reagents. The application of photoredox catalysis to the synthesis of polyhalogenated acetophenones is a promising area of research, with the potential for novel and selective transformations.
Electrochemical synthesis is another innovative approach that is gaining attention. nih.gov In electrosynthesis, an electric current is used to drive a chemical reaction, often with high selectivity and efficiency. The electrochemical synthesis of α,α-dihaloacetophenones from terminal alkynes has been demonstrated, showcasing the potential of this technique for the synthesis of polyhalogenated ketones. nih.gov
Furthermore, the use of unconventional reaction conditions, such as microwave irradiation and sonochemistry, is being explored to accelerate reaction rates and improve yields. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, while sonochemistry, the use of ultrasound to promote chemical reactions, can enhance reaction rates and selectivity.
The following table provides an overview of novel catalytic systems and their potential applications in the synthesis of polyhalogenated acetophenones.
| Catalytic System | Description | Potential Application |
| Palladium Catalysis | Utilizes palladium complexes to catalyze cross-coupling reactions. | Synthesis of unsymmetrical polyhalogenated diaryl ketones. |
| Photoredox Catalysis | Uses visible light and a photocatalyst to initiate radical reactions. iucr.org | Selective C-H halogenation of acetophenone precursors. iucr.org |
| Electrocatalysis | Employs an electric current to drive chemical transformations. nih.gov | Synthesis of α,α-dihaloacetophenones. nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions. | Acceleration of cross-coupling and halogenation reactions. |
| Sonochemistry | Utilizes ultrasound to promote chemical reactions. | Enhanced reaction rates and selectivity in halogenation. |
Integration with Automation, Flow Chemistry, and Machine Learning for Accelerated Discovery
The integration of modern technologies such as automation, flow chemistry, and machine learning is set to revolutionize the discovery and development of polyhalogenated acetophenones. These technologies offer the potential to accelerate the research cycle, from the design of new synthetic routes to the optimization of reaction conditions.
Automation and high-throughput screening (HTS) are powerful tools for rapidly exploring large reaction spaces. Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, reagents, and reaction conditions. HTS can be used to identify promising new catalysts for the synthesis of polyhalogenated acetophenones from large libraries of potential candidates.
Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several advantages for the synthesis of polyhalogenated compounds. nih.gov Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. nih.gov The enhanced safety of flow chemistry is particularly beneficial when working with hazardous reagents like elemental halogens. nih.gov
Machine learning (ML) and artificial intelligence (AI) are poised to have a transformative impact on chemical synthesis. etjob.dk ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction, optimize reaction conditions, and even suggest novel synthetic routes. wikipedia.org For the synthesis of polyhalogenated acetophenones, ML could be used to predict the regioselectivity of halogenation reactions or to identify the optimal catalyst for a specific cross-coupling reaction. AI is also playing an increasingly important role in drug discovery, from identifying new drug targets to designing novel molecules with desired properties. etjob.dk
Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies
The future of research on polyhalogenated acetophenones will increasingly lie at the interface of organic chemistry and other scientific disciplines. Interdisciplinary collaborations will be crucial for unlocking the full potential of these molecules in a variety of applications.
In materials science, polyhalogenated compounds are of interest for their unique electronic and photophysical properties. The presence of multiple halogen atoms can influence the packing of molecules in the solid state through halogen bonding, a non-covalent interaction that is analogous to hydrogen bonding. rsc.org This can be exploited in the design of new organic materials with tailored properties for applications in electronics, optics, and crystal engineering. rsc.org
In medicinal chemistry and chemical biology, halogenated acetophenones are valuable scaffolds for the development of new therapeutic agents. Halogen atoms can significantly impact the pharmacological properties of a molecule, such as its binding affinity to a biological target, its metabolic stability, and its lipophilicity. The principles of halogen bonding are also being increasingly recognized as important in drug design. nih.gov
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the properties and reactivity of polyhalogenated acetophenones. nih.gov Quantum mechanical calculations can be used to elucidate reaction mechanisms, predict the regioselectivity of halogenation reactions, and design new catalysts with improved performance. nih.gov
The synergy between organic synthesis, nanotechnology, and catalysis is another exciting area of interdisciplinary research. The development of nanocatalysts, for example, could lead to new and highly efficient methods for the synthesis of polyhalogenated acetophenones.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(3-Bromophenyl)-3'-iodoacetophenone with high purity?
- Methodological Answer : A two-step approach is often employed:
Bromination : Introduce the bromine atom at the 3-position of the phenyl ring using N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃ or AlCl₃) to ensure regioselectivity .
Iodination : Perform Ullmann or Suzuki-Miyaura cross-coupling between 3-bromophenylboronic acid derivatives and 3'-iodoacetophenone precursors. Palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) are typical for coupling efficiency .
- Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Q. How can researchers optimize reaction conditions to minimize competing side reactions during synthesis?
- Key Parameters :
- Temperature : Maintain 60–80°C during cross-coupling to balance reaction rate and side-product formation .
- Catalyst Loading : Optimize Pd catalyst (1–2 mol%) to avoid over-reduction or homocoupling .
- Solvent Selection : Use anhydrous DMF or THF to stabilize intermediates and prevent hydrolysis .
- Monitoring : Track reaction progress via TLC or GC-MS. Evidence from brominated acetophenone syntheses suggests quenching aliquots in ice-cold water improves intermediate isolation .
Q. What spectroscopic techniques are most effective for characterizing structural integrity?
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for bromine/iodine ortho effects) and carbonyl resonance (~200 ppm in 13C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₀BrIO) with <3 ppm mass error.
- X-ray Crystallography : Resolve steric effects of bulky bromine/iodine substituents if single crystals form .
Advanced Research Questions
Q. How can computational chemistry methods predict reactivity and regioselectivity in halogenated derivatives?
- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the iodine atom in 3'-iodoacetophenone exhibits higher electrophilicity, directing cross-coupling reactions .
- Transition State Modeling : Simulate energy barriers for competing pathways (e.g., oxidative addition vs. β-hydride elimination in Pd-catalyzed reactions) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for enzyme inhibition assays) and solvent controls (DMSO ≤0.1% v/v) .
- Compare IC₅₀ values against structurally similar compounds (e.g., 3'-chloro or 3'-fluoro analogs) to isolate halogen-specific effects .
Q. How do steric and electronic effects of 3-bromophenyl and 3'-iodo substituents influence cross-coupling efficiency?
- Steric Effects : The 3-bromophenyl group increases steric hindrance, slowing transmetallation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic Effects : The electron-withdrawing iodine in 3'-iodoacetophenone enhances electrophilicity, favoring oxidative addition in Pd-mediated couplings. Adjust base strength (e.g., K₃PO₄ vs. Cs₂CO₃) to modulate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
